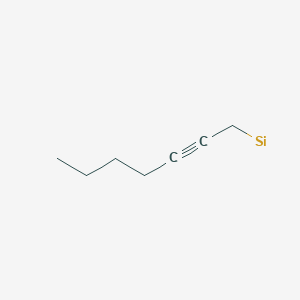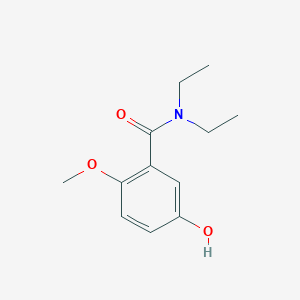![molecular formula C13H15NS2 B14397276 2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole CAS No. 89648-84-0](/img/structure/B14397276.png)
2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a sulfanyl group attached to the benzothiazole ring, which is further substituted with a 4-methylpent-3-en-2-yl group
Méthodes De Préparation
The synthesis of 2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 4-methylpent-3-en-2-yl halide under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or acetone, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Analyse Des Réactions Chimiques
2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or alcohols.
Addition: The double bond in the 4-methylpent-3-en-2-yl group can participate in addition reactions with electrophiles like halogens or acids.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of cancer cells.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to its ability to disrupt the cell membrane or inhibit essential enzymes in microorganisms. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:
2-Mercaptobenzothiazole: A precursor in the synthesis of the compound, known for its use in rubber vulcanization.
2-Aminobenzothiazole: Used in the synthesis of dyes and pharmaceuticals.
2-(Methylthio)benzothiazole: Known for its use as a flavoring agent and in the synthesis of other chemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.
Propriétés
Numéro CAS |
89648-84-0 |
|---|---|
Formule moléculaire |
C13H15NS2 |
Poids moléculaire |
249.4 g/mol |
Nom IUPAC |
2-(4-methylpent-3-en-2-ylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H15NS2/c1-9(2)8-10(3)15-13-14-11-6-4-5-7-12(11)16-13/h4-8,10H,1-3H3 |
Clé InChI |
GPEBUSFKCQQOBY-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C(C)C)SC1=NC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


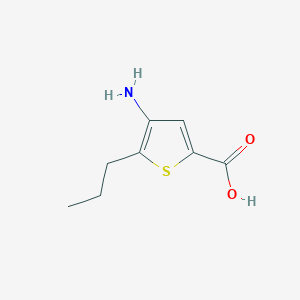

![2-[(Trimethylsilyl)methyl]pent-2-enal](/img/structure/B14397223.png)
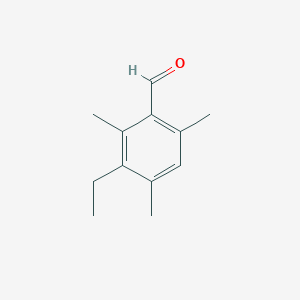
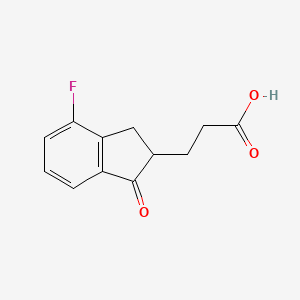
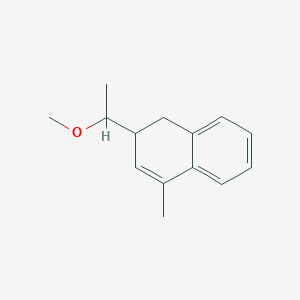
![4-Chloro-5-({[(2,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14397253.png)
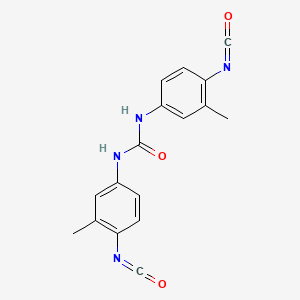
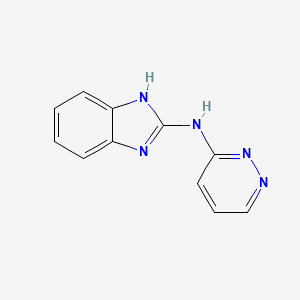
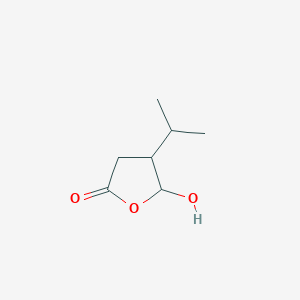
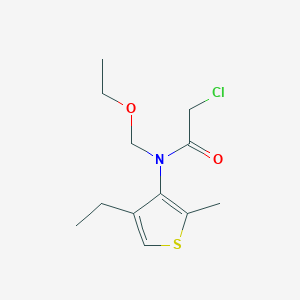
![1-{4-[Methyl(phenyl)amino]phenyl}-3-phenylprop-2-en-1-one](/img/structure/B14397281.png)
